2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is a complex organic compound that belongs to the class of benzoxazole derivatives.
Preparation Methods
The synthesis of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one typically involves the condensation of 2-aminophenol with various aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts . Industrial production methods often utilize metal catalysts, nanocatalysts, and ionic liquid catalysts to enhance the efficiency and yield of the reaction .
Chemical Reactions Analysis
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include Pb(OAc)4, HCl, NaNO2, NaN3, and ZnBr2 . Major products formed from these reactions include tetrazole-fused benzoxazoles, which have shown significant anticancer activity .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one involves its interaction with specific molecular targets and pathways in the body. It exerts its effects by binding to and inhibiting the activity of certain enzymes and proteins involved in cellular processes . This inhibition leads to the disruption of cellular functions, ultimately resulting in the desired therapeutic effects .
Comparison with Similar Compounds
2-(Benzooxazol-2-ylamino)-4,7,7-trimethyl-7,8-dihydro-6H-quinazolin-5-one is unique compared to other similar compounds due to its specific chemical structure and biological activities. Similar compounds include other benzoxazole derivatives such as 2-(1H-benzimidazol-2-yl)-5-(N,N-diethylamino)phenol and 2-(heteroaryl)benzoxazoles . These compounds share some common properties but differ in their specific applications and effectiveness .
Properties
IUPAC Name |
2-(1,3-benzoxazol-2-ylamino)-4,7,7-trimethyl-6,8-dihydroquinazolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-10-15-12(8-18(2,3)9-13(15)23)20-16(19-10)22-17-21-11-6-4-5-7-14(11)24-17/h4-7H,8-9H2,1-3H3,(H,19,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DFGPNSOPJNARPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=NC(=N1)NC3=NC4=CC=CC=C4O3)CC(CC2=O)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.